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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Tumor Necrosis Factor-α Converting

Enzyme (TACE) inhibitor, BMS-561392 formate. The document details its mechanism of

action, summarizes key quantitative data, and provides comprehensive experimental protocols

for its evaluation.

Introduction to TACE and its Inhibition
Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and

Metalloproteinase 17 (ADAM17), is a membrane-bound zinc metalloproteinase that plays a

crucial role in the shedding of a wide variety of cell surface proteins. A primary function of TACE

is the proteolytic processing of the membrane-bound precursor of Tumor Necrosis Factor-α

(pro-TNF-α) to its soluble, biologically active form. Dysregulation of TNF-α is implicated in a

range of inflammatory and autoimmune diseases, making TACE a compelling therapeutic

target.

BMS-561392, developed by Bristol-Myers Squibb, is a potent and selective inhibitor of TACE.

By blocking the activity of this enzyme, BMS-561392 aims to reduce the levels of soluble TNF-

α and other pro-inflammatory mediators, thereby mitigating the inflammatory cascade. This

compound has been investigated for the treatment of inflammatory conditions such as

rheumatoid arthritis.[1][2]
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Mechanism of Action
BMS-561392 acts as a competitive inhibitor of TACE, binding to the active site of the enzyme

and preventing it from cleaving its substrates. The molecule is designed to interact with the zinc

ion essential for the catalytic activity of TACE.[3] Its high selectivity for TACE over other matrix

metalloproteinases (MMPs) is a key feature, potentially reducing the risk of off-target effects.

Quantitative Data
The following tables summarize the available quantitative data for BMS-561392 formate,

including its in vitro potency and selectivity.

Table 1: In Vitro Potency of BMS-561392 against TACE

Parameter Value Cell/Assay Type Reference

IC50 0.20 nM In vitro enzyme assay [4]

IC50 0.15 µM
Inhibition of TNFα

secretion in CHO cells
[3]

IC50 4.47 µM

Inhibition of sAPPα

secretion in CHO-

APPwt cells

[3]

IC50 0.23 µM

Inhibition of sAPPα

secretion in CHO-

APPswe cells

[3]

Table 2: Selectivity of a BMS-561392 Analog against various MMPs
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MMP Target IC50 (nM)

Fold Selectivity vs.
TACE (Whole
Blood Assay IC50 =
0.02 nM)

Reference

MMP-1 (Interstitial

Collagenase)
> 4,949 > 247,450 [5]

MMP-2 (Gelatinase A) 3,333 166,650 [5]

MMP-3 (Stromelysin-

1)
163 8,150 [5]

MMP-8 (Neutrophil

Collagenase)
795 39,750 [5]

MMP-9 (Gelatinase B) > 2,128 > 106,400 [5]

MMP-13 (Collagenase

3)
16,083 804,150 [5]

Table 3: Preclinical Pharmacokinetics of BMS-561392

Species
Route of
Administration

Bioavailability Reference

Rat Oral Good [5]

Dog Oral
Good (43% for an

analog)
[5]

Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the TACE signaling

pathway, the mechanism of its inhibition by BMS-561392, and a typical experimental workflow

for evaluating TACE inhibitors.
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Caption: TACE-mediated cleavage of pro-TNF-α and subsequent signaling.
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Caption: Inhibition of TACE by BMS-561392 prevents TNF-α release.
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Caption: Experimental workflow for the evaluation of a TACE inhibitor.
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Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

activity of BMS-561392.

In Vitro TACE Inhibition Assay (Fluorogenic Peptide
Substrate)
This assay measures the direct inhibitory effect of a compound on TACE enzymatic activity.

Materials:

Recombinant human TACE

Fluorogenic TACE substrate (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Arg-NH2)

Assay buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl2, 0.005% Brij-35)

BMS-561392 formate (or other test compounds)

96-well black microplates

Fluorescence plate reader

Procedure:

Prepare a stock solution of BMS-561392 formate in DMSO.

Create a serial dilution of the compound in assay buffer.

In a 96-well plate, add 50 µL of the TACE enzyme solution to each well.

Add 50 µL of the diluted compound or vehicle control (assay buffer with DMSO) to the

respective wells.

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

Initiate the reaction by adding 100 µL of the fluorogenic TACE substrate to each well.
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Immediately measure the fluorescence intensity at an excitation wavelength of 320 nm and

an emission wavelength of 420 nm.

Continue to monitor the fluorescence every 5 minutes for a total of 60 minutes.

Calculate the rate of substrate cleavage (increase in fluorescence over time).

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular TNF-α Secretion Assay (LPS-stimulated RAW
264.7 cells)
This assay assesses the ability of a compound to inhibit TACE-mediated TNF-α release from

cells.

Materials:

RAW 264.7 macrophage cell line

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

Lipopolysaccharide (LPS)

BMS-561392 formate

TNF-α ELISA kit

24-well cell culture plates

Procedure:

Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to

adhere overnight.

The next day, replace the medium with fresh DMEM.
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Pre-treat the cells with various concentrations of BMS-561392 formate or vehicle (DMSO)

for 1 hour.

Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce TNF-α production and

release.[6]

Collect the cell culture supernatants.

Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit

according to the manufacturer's instructions.

Calculate the percentage of inhibition of TNF-α secretion for each compound concentration

relative to the LPS-stimulated vehicle control.

In Vivo Measurement of sAPPα and Aβ Levels
This protocol describes a general approach to assess the in vivo effects of a TACE inhibitor on

the processing of Amyloid Precursor Protein (APP), another TACE substrate.

Materials:

Transgenic mouse model of Alzheimer's disease (e.g., Tg2576)

BMS-561392 formate

Vehicle for in vivo administration

Brain homogenization buffer

ELISA kits for sAPPα and Aβ40/42

Procedure:

Administer BMS-561392 formate or vehicle to the mice via the desired route (e.g., oral

gavage).

At a specified time point after administration, euthanize the mice and harvest the brains.

Homogenize the brain tissue in an appropriate lysis buffer containing protease inhibitors.
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Centrifuge the homogenates to separate the soluble and insoluble fractions.

Measure the levels of sAPPα in the soluble fraction using a specific ELISA kit.

Measure the levels of Aβ40 and Aβ42 in the appropriate fractions (soluble and/or insoluble

after formic acid extraction) using specific ELISA kits.[7]

Compare the levels of sAPPα and Aβ in the treated group to the vehicle-treated control

group to determine the effect of TACE inhibition on APP processing.

Conclusion
BMS-561392 formate is a potent and selective inhibitor of TACE that has demonstrated

efficacy in preclinical models of inflammation. The data and protocols presented in this guide

provide a comprehensive resource for researchers and drug development professionals

working on TACE inhibitors and their therapeutic applications. The methodologies outlined can

be adapted for the evaluation of other TACE inhibitors and for further investigation into the role

of TACE in various physiological and pathological processes. While BMS-561392's clinical

development for rheumatoid arthritis did not lead to a marketed product, the compound

remains a valuable tool for understanding the biology of TACE and its potential as a therapeutic

target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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